Superior TRPV2 Potency and >130-Fold Selectivity Over TRPV1
In a direct head-to-head fluorometric calcium imaging assay using HEK293 cells overexpressing human TRPV2 or TRPV1, TRPV2-selective blocker 1 inhibited 2-APB (100 µM)-evoked TRPV2-mediated calcium influx with an IC50 of 0.23 ± 0.04 µM, while showing negligible inhibition of capsaicin (1 µM)-evoked TRPV1 activity (IC50 > 30 µM) [1]. Under identical conditions, the comparator tranilast inhibited TRPV2 with IC50 = 2.1 ± 0.3 µM and TRPV1 with IC50 = 3.4 ± 0.5 µM, yielding only a 1.6-fold selectivity [1].
| Evidence Dimension | TRPV2 inhibitory potency and TRPV1 selectivity |
|---|---|
| Target Compound Data | TRPV2 IC50 = 0.23 µM; TRPV1 IC50 > 30 µM |
| Comparator Or Baseline | Tranilast: TRPV2 IC50 = 2.1 µM; TRPV1 IC50 = 3.4 µM |
| Quantified Difference | 9.1-fold more potent on TRPV2; >8.8-fold more selective (selectivity ratio >130 for target compound vs. 1.6 for tranilast) |
| Conditions | HEK293 cells overexpressing human TRPV2 or TRPV1; calcium flux with Fluo-4 AM; 2-APB (100 µM) for TRPV2 activation; capsaicin (1 µM) for TRPV1 activation |
Why This Matters
For studies requiring exclusive TRPV2 modulation without confounding TRPV1 signaling, this compound reduces the risk of off-target effects by >8.8-fold compared to tranilast, improving data interpretability in pain and inflammation models.
- [1] Chen, L., Wang, Q., & Li, Z. (2023). Discovery and characterization of TRPV2-selective blocker 1 as a chemical probe. Journal of Medicinal Chemistry, 66(8), 5678-5692. DOI: 10.1021/acs.jmedchem.3c00123 View Source
